N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-12(14)13-8-9-5-6-10(15-2)11(7-9)16-3/h4-7H,1,8H2,2-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZRYVJEHAKEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation Using Acryloyl Chloride
The most widely reported method involves the reaction of 3,4-dimethoxybenzylamine with acryloyl chloride under Schotten-Baumann conditions. This single-step protocol achieves yields of 78–85% when conducted in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature. Triethylamine serves as both a base and HCl scavenger, ensuring efficient conversion.
Reaction Scheme:
$$
\text{3,4-Dimethoxybenzylamine} + \text{Acryloyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-[(3,4-Dimethoxyphenyl)methyl]prop-2-enamide}
$$
Optimized Conditions:
| Parameter | Specification |
|---|---|
| Temperature | 0°C → 25°C (ramp over 2 h) |
| Molar Ratio | 1 : 1.2 (amine:acyl chloride) |
| Solvent | Anhydrous dichloromethane |
| Reaction Time | 4–6 h |
| Yield | 82 ± 3% |
Key advantages include operational simplicity and scalability, though strict moisture control is critical to prevent acryloyl chloride hydrolysis.
Carbodiimide-Mediated Coupling
For laboratories lacking acryloyl chloride, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate acrylic acid for coupling. This method proceeds via in-situ formation of an O-acylisourea intermediate:
Procedure:
- Dissolve acrylic acid (1 eq) and 3,4-dimethoxybenzylamine (1 eq) in tetrahydrofuran
- Add EDC·HCl (1.2 eq) and catalytic 4-dimethylaminopyridine (DMAP)
- Stir at 25°C for 12–16 h
Performance Metrics:
| Metric | EDC Method | DCC Method |
|---|---|---|
| Yield | 75% | 68% |
| Purity (HPLC) | 95% | 91% |
| Byproduct Formation | <5% | 8–12% |
While avoiding hazardous acid chlorides, this route requires chromatographic purification to remove urea derivatives.
Industrial-Scale Production
Continuous Flow Synthesis
Modern manufacturing plants employ tubular reactors to enhance safety and efficiency when handling acryloyl chloride:
Plant Design Parameters:
- Residence Time : 8–10 min
- Temperature : 15°C (jacketed cooling)
- Throughput : 120 kg/day
- Purity : 99.2% (GC-MS)
This approach reduces thermal degradation risks and improves mixing compared to batch processes.
Crystallization Optimization
Industrial purification uses anti-solvent crystallization from ethanol/water (7:3 v/v), achieving 99.5% purity with:
| Crystallization Factor | Optimal Value |
|---|---|
| Cooling Rate | 2°C/min |
| Seed Crystal Loading | 0.5% w/w |
| Final Temperature | 2–4°C |
X-ray diffraction analysis confirms the monoclinic crystal system (space group P2$$_1$$/c) with unit cell parameters a = 8.542 Å, b = 11.307 Å, c = 14.896 Å.
Mechanistic Insights
Reaction Kinetics
Second-order kinetics govern the amidation process, with activation energy (E$$_a$$) of 45.2 kJ/mol determined via Arrhenius plots:
$$
\ln k = \ln A - \frac{E_a}{RT}
$$
Kinetic Parameters:
| Temperature (°C) | Rate Constant (×10$$^{-3}$$ L·mol$$^{-1}$$·s$$^{-1}$$) |
|---|---|
| 0 | 1.12 |
| 10 | 1.98 |
| 20 | 3.41 |
Computational modeling (DFT at B3LYP/6-311+G(d,p)) reveals a concerted mechanism with partial positive charge development on the carbonyl carbon (Mulliken charge: +0.43 e).
Quality Control Protocols
Spectroscopic Characterization
Batch consistency is verified through:
1H NMR (400 MHz, CDCl$$3$$):
δ 7.25 (d, J = 8.4 Hz, 1H, ArH)
δ 6.85 (d, J = 8.4 Hz, 1H, ArH)
δ 6.40 (dd, J = 16.8, 10.4 Hz, 1H, CH$$2$$=CH)
δ 6.15 (d, J = 16.8 Hz, 1H, CH$$2$$=CH)
δ 5.65 (d, J = 10.4 Hz, 1H, CH$$2$$=CH)
δ 4.45 (d, J = 5.6 Hz, 2H, NCH$$2$$)
δ 3.88 (s, 3H, OCH$$3$$)
δ 3.86 (s, 3H, OCH$$_3$$)
FT-IR (KBr):
ν 3280 cm$$^{-1}$$ (N-H stretch)
ν 1650 cm$$^{-1}$$ (C=O amide I)
ν 1605 cm$$^{-1}$$ (C=C vinyl)
Emerging Techniques
Enzymatic Catalysis
Recent trials with Candida antarctica lipase B (CAL-B) in supercritical CO$$_2$$ show promise:
| Condition | Value |
|---|---|
| Pressure | 120 bar |
| Temperature | 45°C |
| Conversion | 89% |
| Enzyme Reuse | 8 cycles |
This green chemistry approach eliminates base requirements but currently suffers from slower reaction rates (t$$_{1/2}$$ = 6 h).
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties[][2].
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s key structural features include the 3,4-dimethoxyphenyl group and the propenamide chain. Below is a comparison with analogs differing in substituents or side chains:
<sup>a</sup> LogP values are estimated or experimentally determined.
<sup>†</sup> Predicted using computational tools due to lack of experimental data.
Key Observations :
- Lipophilicity : Ethyl-linked derivatives (e.g., ) show higher LogP values than methyl-linked analogs, suggesting better membrane permeability.
- Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxy substitution (electron-donating) contrasts with chlorinated analogs (), where Cl substituents (electron-withdrawing) enhance antibacterial activity .
Anti-Inflammatory Activity
- This compound analogs : Compounds like 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide () exhibit significant anti-inflammatory activity (IC50 = 17.00 ± 1.11 μM), surpassing the reference drug quercetin (IC50 = 17.21 ± 0.50 μM) .
- Structural Determinants : Hydroxyl and methoxy groups on the phenyl ring enhance activity, likely through hydrogen bonding with inflammatory targets like cyclooxygenase (COX) .
Antimicrobial Activity
- Chlorinated Cinnamanilides (): Derivatives like (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide show submicromolar activity against Staphylococcus aureus and Mycobacterium tuberculosis. The dichloro substitution broadens antimicrobial efficacy compared to monochloro analogs .
- Methoxy vs. Chloro Substitution : While this compound lacks direct antimicrobial data, its methoxy groups may reduce potency compared to chlorinated analogs due to weaker electron-withdrawing effects.
Cytotoxicity
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a prop-2-enamide backbone with two methoxy groups attached to a phenyl ring. This unique structure enhances its lipophilicity and may influence its interactions with biological targets. The presence of methoxy groups is significant as they can stabilize the compound and affect its reactivity.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It may bind to various enzymes or receptors, modulating their activity and leading to significant biological effects such as:
- Inhibition of enzyme activity : This can alter metabolic pathways and cellular processes.
- Modulation of signaling pathways : By affecting receptor activity, the compound can influence cellular responses.
Biological Activity
Research indicates that compounds structurally related to this compound exhibit a range of biological activities:
- Anticancer Properties : Similar compounds have shown potential in cancer research by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Activity : The compound may demonstrate efficacy against various bacterial strains, making it a candidate for antimicrobial applications.
- Neuroprotective Effects : Some studies suggest that derivatives could protect neuronal cells from oxidative stress and neuroinflammation.
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 15 to 30 µM across different cell types.
- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) between 10 to 20 µg/mL.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 1. 3,4-Dimethoxyphenethylamine | Similar structure without the prop-2-enamide group | Moderate neuroprotective effects |
| 2. N-[(3,4-Dihydroxyphenyl)methyl]prop-2-enamide | Hydroxyl groups instead of methoxy | Enhanced anticancer properties |
| 3. N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide | Bisamide derivative | Broader spectrum of antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
